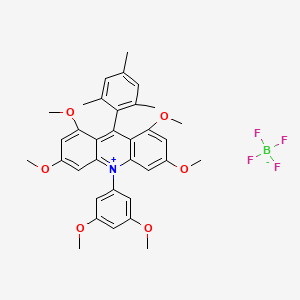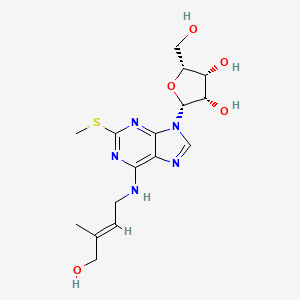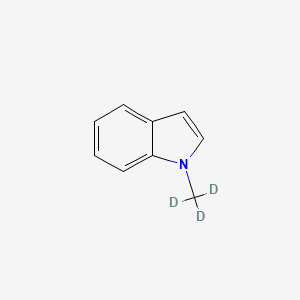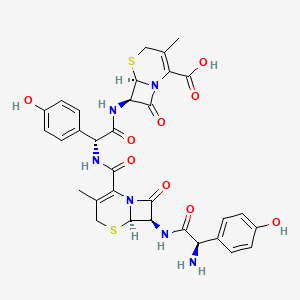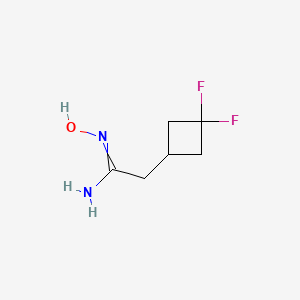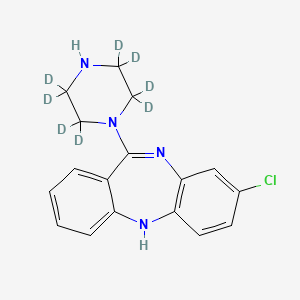
N-Desmethyl Clozapine-d8
描述
N-去甲氯氮平-d8,也称为去甲氯氮平-d8,是N-去甲氯氮平的氘代形式。它是非典型抗精神病药物氯氮平的主要活性代谢物。 该化合物因其独特的性质及其在氯氮平代谢中的作用而经常用于科学研究 .
作用机制
N-去甲氯氮平-d8 通过与各种分子靶标和通路相互作用来发挥其作用。它作为 D2 和 D3 多巴胺受体的部分激动剂,类似于阿立哌唑和双非普诺。 此外,它还作为 M1 毒蕈碱受体和 δ-阿片受体的有效激动剂 .
N-去甲氯氮平-d8 对 M1 毒蕈碱受体的刺激被认为在其认知增强作用中起着至关重要的作用。 这种作用机制不同于氯氮平的作用机制,氯氮平主要作为多巴胺拮抗剂 .
生化分析
Biochemical Properties
N-Desmethyl Clozapine-d8 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is known to act as a partial agonist at dopamine D2 and D3 receptors, which are critical for modulating neurotransmission . Additionally, this compound exhibits potent agonist activity at muscarinic M1 receptors and δ-opioid receptors . These interactions are essential for its pharmacological effects, as they influence neurotransmitter release and receptor signaling pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances the release of acetylcholine and dopamine by stimulating M1 muscarinic receptors . This action is associated with improved cognitive function and modulation of mood. Furthermore, this compound influences cell signaling pathways, including those involved in gene expression and cellular metabolism. It has been observed to increase the expression of c-fos, a marker of neuronal activation, in the rat forebrain . This indicates its role in modulating neuronal activity and plasticity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various receptors and enzymes. As a partial agonist at dopamine D2 and D3 receptors, it modulates dopamine signaling, which is crucial for its antipsychotic effects . Additionally, its agonist activity at M1 muscarinic receptors enhances cholinergic neurotransmission, contributing to its cognitive benefits . This compound also acts as an inverse agonist at 5-HT2A receptors, which helps in reducing psychotic symptoms . These interactions collectively contribute to its therapeutic efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its pharmacological activity . Long-term exposure to this compound has been associated with sustained modulation of neurotransmitter release and receptor activity, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cognitive function and reduce psychotic symptoms without significant adverse effects . At higher doses, this compound can induce side effects such as sialorrhea (excessive salivation) due to its action on muscarinic receptors . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through hepatic metabolism. It is formed by the demethylation of clozapine, a process mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . This metabolic conversion is crucial for its pharmacological activity, as it allows this compound to exert its effects on various receptors and neurotransmitter systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It crosses the blood-brain barrier efficiently, allowing it to reach its target receptors in the central nervous system . Additionally, this compound is distributed in various tissues, including the liver and kidneys, where it undergoes further metabolism and excretion . This distribution pattern is essential for its therapeutic efficacy and safety profile.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and membrane-bound compartments of neuronal cells, where it interacts with its target receptors . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
准备方法
合成路线和反应条件: N-去甲氯氮平-d8 的合成通常涉及 N-去甲氯氮平的氘代。该过程可以通过多种方法实现,包括使用氘代试剂和溶剂。 一种常见的方法是在氘代试剂存在下,使用氘代甲醇 (CD3OD) 作为溶剂 .
工业生产方法: N-去甲氯氮平-d8 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘代试剂和溶剂,以确保最终产品的稳定性和质量。 反应条件受到严格控制,以最大限度地提高产率并最小化杂质 .
化学反应分析
反应类型: N-去甲氯氮平-d8 会发生各种化学反应,包括氧化、还原和取代。 这些反应对其代谢和作为氯氮平代谢物的作用至关重要 .
常用试剂和条件: N-去甲氯氮平-d8 反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,以确保达到预期结果 .
主要形成的产物: N-去甲氯氮平-d8 反应形成的主要产物包括在药理活性中起作用的各种代谢物。 这些代谢物经常被研究以了解其潜在的治疗效果及其在氯氮平代谢中的作用 .
科学研究应用
N-去甲氯氮平-d8 因其独特的性质而被广泛用于科学研究。它用于研究氯氮平的代谢及其对中枢神经系统的影响。 此外,它还用于法医分析和临床毒理学中,以量化生物样本中的 N-去甲氯氮平水平 .
在医学领域,N-去甲氯氮平-d8 被研究以了解其潜在的治疗效果,特别是在治疗精神分裂症和其他精神疾病方面。 它作为氯氮平代谢物的作用使其成为理解氯氮平药代动力学和药效学的有力工具 .
相似化合物的比较
N-去甲氯氮平-d8 类似于其他用于科学研究的氘代化合物,例如氯氮平-d4 和奥氮平-d8。 它独特的性质及其作为氯氮平代谢物的作用使其与这些化合物有所区别 .
类似化合物列表:- 氯氮平-d4
- 奥氮平-d8
- 氟哌啶醇-d4
- 阿米替林-d3
结论
N-去甲氯氮平-d8 是一种在科学研究中具有价值的化合物,因为它具有独特的性质及其在氯氮平代谢中的作用。它的合成、化学反应和科学应用使其成为研究精神疾病和氯氮平药代动力学的关键工具。
属性
IUPAC Name |
3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2/i7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOSTQEZICQQP-UFBJYANTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


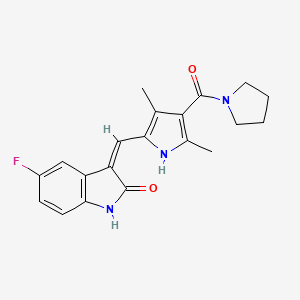

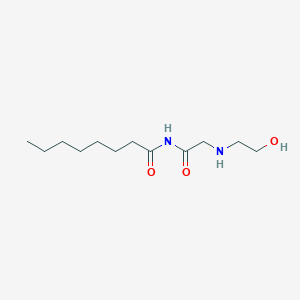
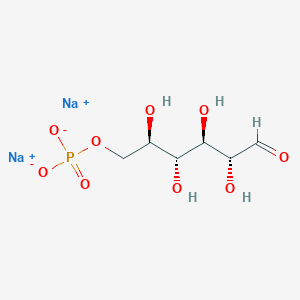
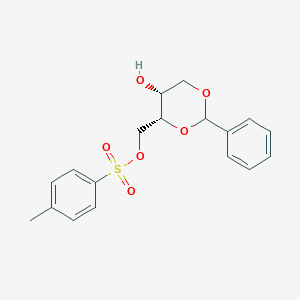
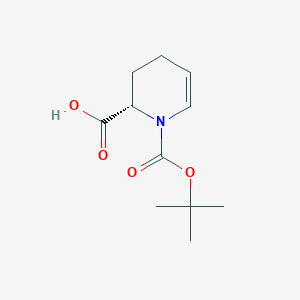
![1-((5,5-Dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1436992.png)
![(1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid](/img/structure/B1436994.png)

